![molecular formula C26H35N3O2 B4198279 2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4198279.png)
2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide
説明
2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to downstream inhibition of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Inhibition of BTK can lead to suppression of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability, long half-life, and low clearance. This compound has also shown good safety and tolerability profiles in preclinical and early clinical studies, with no dose-limiting toxicities or significant adverse events reported.
実験室実験の利点と制限
2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to modulate B-cell receptor signaling and immune response. However, this compound also has some limitations, such as its relatively low solubility and stability, which may require the use of specialized vehicles or formulations for in vitro and in vivo studies.
将来の方向性
There are several future directions for the development and application of 2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide. First, further preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. Second, combination therapies with other anti-cancer agents or immunomodulatory drugs should be explored to enhance the therapeutic effects of this compound. Third, the role of BTK inhibition in other cell types and signaling pathways should be investigated to identify potential new indications for this compound. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties should be pursued to further enhance the therapeutic potential of this class of drugs.
Conclusion
In summary, this compound is a small molecule inhibitor of BTK with potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its high potency and selectivity for BTK, favorable pharmacokinetic properties, and ability to modulate B-cell receptor signaling and immune response make it a promising drug candidate for further development and clinical evaluation. Further research is needed to fully explore the therapeutic potential of this compound and other BTK inhibitors.
科学的研究の応用
2-(4-cyclohexylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling, induction of apoptosis, and suppression of tumor growth. This compound has also shown synergistic effects with other anti-cancer agents, such as venetoclax and rituximab.
In addition to B-cell malignancies, this compound has potential applications in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. BTK is involved in the activation of immune cells, such as B cells, T cells, and mast cells, and its inhibition can modulate the immune response and reduce inflammation.
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-2-28-16-18-29(19-17-28)24-12-10-23(11-13-24)27-26(30)20-31-25-14-8-22(9-15-25)21-6-4-3-5-7-21/h8-15,21H,2-7,16-20H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTHIPJGEZJFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-(4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198200.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198221.png)


![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198239.png)
![ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4198249.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)
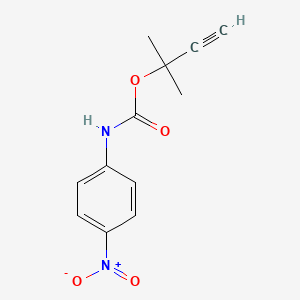
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4198271.png)
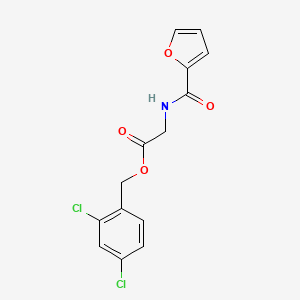
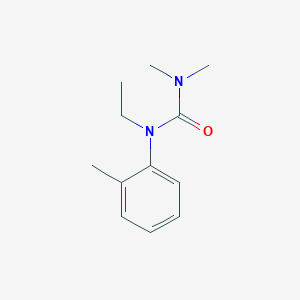
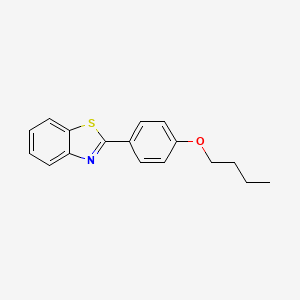
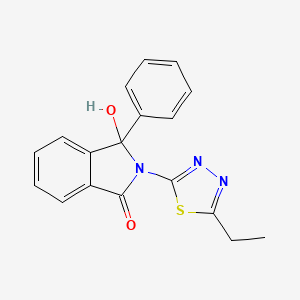
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)